2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 5. Key structural elements include:
- 2-(3-Chlorophenyl): A chlorinated aromatic ring at position 2, influencing lipophilicity and target binding.
- 3,5-Dimethyl groups: Methyl substituents at positions 3 and 5, which may enhance metabolic stability.
- N-(2-Morpholin-4-ylethyl) side chain: A morpholine-containing ethylamine group at position 7, contributing to solubility and receptor interactions.
This scaffold is part of a broader class of pyrazolopyrimidines studied for diverse biological activities, including antimycobacterial () and anti-Wolbachia () effects.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-14-12-18(22-6-7-25-8-10-27-11-9-25)26-20(23-14)15(2)19(24-26)16-4-3-5-17(21)13-16/h3-5,12-13,22H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZMQUYDVSGIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazolo[1,5-a]pyrimidine core with a chlorophenyl group using electrophilic aromatic substitution reactions.
Attachment of the morpholin-4-ylethyl side chain: This step involves the nucleophilic substitution of a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core with the morpholin-4-ylethyl group.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used as a tool in biological research to study cellular processes and signaling pathways.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Chemical Biology: The compound is utilized in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. It can also interact with receptors on the cell surface, triggering intracellular signaling cascades that lead to various cellular responses .
At the molecular level, the compound’s unique structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets. These interactions stabilize the compound-target complex and enhance its binding affinity. The specific pathways involved depend on the biological context and the molecular targets being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. Other Heterocycles
Pyrazolo[4,3-d]pyrimidines
Compounds like N,3-diphenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine () differ in the pyrazole-pyrimidine fusion pattern ([4,3-d] vs. [1,5-a]). Fluorophenyl or trimethoxyphenyl groups in these analogs (e.g., 35b–35e) suggest halogen and methoxy substituents enhance activity, though direct comparisons are lacking .
Triazolo[1,5-a]pyrimidines
describes 5-(2-chlorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine , where a triazole ring replaces pyrazole. Triazolo analogs often exhibit improved metabolic stability but reduced solubility due to increased hydrophobicity .
Aromatic Ring Substitutions
- Chlorophenyl vs. Fluorophenyl :
- The target compound’s 3-chlorophenyl group () contrasts with 3-(4-fluorophenyl) in analogs like 47–51 (). Fluorine’s electronegativity may enhance binding affinity in some contexts, while chlorine’s bulkiness improves lipophilicity .
- In antimycobacterial studies (), 4-fluorophenyl derivatives showed MIC values <1 µM, suggesting halogen position critically impacts potency.
Methyl and Alkyl Groups
- 3,5-Dimethyl vs.
Side Chain Variations
Morpholine-Containing Chains
- N-(2-Morpholin-4-ylethyl) vs. N-(3-Morpholin-4-ylpropyl) :
- Morpholine vs. Pyridine: Analogs with N-(pyridin-2-ylmethyl) groups () exhibit lower molecular weights (~380–420 Da vs.
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-(3-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H24ClN5O
- CAS Number : 1203273-77-1
- Molecular Weight : 373.88 g/mol
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological effects. The presence of the morpholine group is significant for enhancing solubility and bioavailability.
Anti-inflammatory Effects
Recent studies have highlighted the compound's anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Inhibition of COX Enzymes
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit varying degrees of COX-1 and COX-2 inhibition:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The IC50 values suggest that while the compound has some inhibitory activity against COX enzymes, it is less potent than celecoxib, a well-known anti-inflammatory drug.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For instance:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances anti-inflammatory activity.
- Morpholine Group : This moiety contributes to increased solubility and possibly better interaction with biological targets.
Preclinical Studies
In preclinical models, the compound has shown promise in reducing inflammation in rodent models:
- Carrageenan-Induced Paw Edema : The compound significantly reduced paw swelling compared to controls.
- Cotton Pellet-Induced Granuloma : It demonstrated a reduction in granuloma formation, indicating its potential as an anti-inflammatory agent.
These studies suggest that the compound may be effective in treating conditions characterized by inflammation.
Comparative Analysis with Other Compounds
The biological activity of this compound has been compared with other pyrimidine derivatives:
| Compound | ED50 (μM) in Inflammation Models |
|---|---|
| Indomethacin | 9.17 |
| Compound A | 8.23 |
| Compound B | 11.60 |
This comparative analysis highlights that while the compound shows potential anti-inflammatory effects, it may require further optimization to enhance its efficacy.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer : Synthesis typically involves multi-step protocols, starting with condensation of chlorophenyl precursors with pyrazolo-pyrimidine cores, followed by amine coupling. Key steps include:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-diketones or equivalents under reflux (e.g., ethanol, 80°C, 12 hours) .
- Step 2 : Introduction of the morpholin-4-yl-ethylamine group via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 110°C .
- Optimization : Yield improvements (from ~45% to >70%) are achieved by using polar aprotic solvents (e.g., DMF), controlled pH (~8–9), and microwave-assisted synthesis to reduce reaction time .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
Methodological Answer : A combination of techniques is required:
- 1H/13C NMR : Confirm substituent positions (e.g., δ 2.3 ppm for methyl groups; δ 7.4–7.6 ppm for chlorophenyl protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ m/z calculated: 438.18; observed: 438.17) .
- HPLC : Assess purity (>98% using C18 column, acetonitrile/water mobile phase) .
- X-ray crystallography (if crystals form): Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
Q. How does the morpholin-4-yl-ethyl substituent influence solubility and bioavailability?
Methodological Answer : The morpholine group enhances water solubility via hydrogen bonding (logP reduction from ~3.5 to ~2.8) and improves membrane permeability.
- Assays : Measure logP (shake-flask method) and permeability (Caco-2 cell monolayers) .
- Data : Morpholine derivatives show 2–3× higher bioavailability in rodent models compared to non-polar analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in cancer cell lines) arise from:
- Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS alter compound stability) .
- Cell Line Variability : MDA-MB-231 (triple-negative breast cancer) may show higher sensitivity (IC₅₀ = 50 nM) vs. MCF-7 (IC₅₀ = 200 nM) due to receptor expression .
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., Western blot for target protein inhibition) .
Q. How can molecular docking predict interactions with biological targets?
Methodological Answer : Computational workflows include:
- Target Selection : Prioritize kinases (e.g., EGFR, CDK2) based on structural homology .
- Docking Software : Use AutoDock Vina or Schrödinger Suite; validate with co-crystallized ligands (RMSD < 2.0 Å) .
- Key Interactions : Morpholine oxygen forms hydrogen bonds with kinase hinge regions (e.g., EGFR Thr766), while chlorophenyl engages in hydrophobic contacts .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer :
- Rodent Models : Measure plasma half-life (t₁/₂ = 4–6 hours in mice) and tissue distribution (LC-MS/MS analysis) .
- Toxicity Screening : Acute toxicity (LD₅₀ > 500 mg/kg) and hepatotoxicity markers (ALT/AST levels) in rats .
- Advanced Models : Patient-derived xenografts (PDX) for efficacy or zebrafish for developmental toxicity .
Key Data Contradictions and Resolutions
- Contradiction : Conflicting reports on cytochrome P450 inhibition (CYP3A4 IC₅₀ = 10 μM vs. 30 μM).
Resolution : Test under identical conditions (human liver microsomes, 1 mM NADPH) to isolate metabolic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
